molecular formula C20H23N5O3S B3008957 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole CAS No. 2309604-52-0

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B3008957
CAS No.: 2309604-52-0
M. Wt: 413.5
InChI Key: JBQAYNLAPPGRGS-UHFFFAOYSA-N
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Description

This compound features a 1H-benzo[d]imidazole core linked via a sulfonyl group to a piperidine ring, which is further substituted with a 6-cyclopropylpyrimidin-4-yloxy methyl moiety.

Properties

IUPAC Name

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-29(27,16-3-4-17-19(9-16)23-12-21-17)25-7-5-14(6-8-25)11-28-20-10-18(15-1-2-15)22-13-24-20/h3-4,9-10,12-15H,1-2,5-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQAYNLAPPGRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to act as potent and selectiveFXR agonists . The Farnesoid X receptor (FXR) plays a crucial role in bile acid synthesis, lipid metabolism, and glucose homeostasis.

Mode of Action

As an FXR agonist, the compound binds to the FXR receptor, activating it. This activation leads to changes in the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis.

Biochemical Pathways

Upon activation of the FXR receptor, several biochemical pathways are affected. These include pathways involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR can lead to a decrease in the synthesis and secretion of bile acids, a decrease in triglyceride levels, and an increase in glucose tolerance.

Biological Activity

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, featuring a benzimidazole core linked to a piperidine moiety and a pyrimidine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound based on synthesized data, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H23_{23}N5_{5}O3_{3}S
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 2309604-52-0

The structure features a sulfonamide group that is known for enhancing biological activity through increased binding affinity to target proteins. The presence of the cyclopropyl group is also expected to enhance pharmacological properties by improving metabolic stability.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The sulfonamide group typically enhances the antibacterial efficacy by inhibiting bacterial enzyme functions.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. In related studies, piperidine derivatives showed strong inhibitory effects, with IC50_{50} values indicating effective enzyme inhibition . For example, certain derivatives exhibited IC50_{50} values as low as 2.14 µM against urease, suggesting high potency.

CompoundEnzyme TargetIC50_{50} (µM)
7lUrease2.14
7mAChE0.63
7nAChE1.00

Anticancer Properties

The benzimidazole core is associated with anticancer activity, particularly due to its ability to interfere with cellular processes such as DNA replication and repair. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation.

Case Studies and Research Findings

  • Synthesis and Testing : In a study focused on synthesizing various piperidine derivatives, it was found that modifications at the benzimidazole position could significantly alter biological activity . This highlights the importance of structural variations in enhancing therapeutic efficacy.
  • Binding Studies : Bovine serum albumin (BSA) binding studies have shown that these compounds can effectively interact with serum proteins, which is crucial for understanding their pharmacokinetics and bioavailability .
  • In Silico Studies : Molecular docking simulations revealed that the compound binds effectively to target enzymes, suggesting potential for drug development in treating bacterial infections and possibly cancer .

Scientific Research Applications

Key Features:

  • Molecular Formula : C19H21N5O3S
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 2319852-08-7

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an antagonist or modulator of various biological targets.

Anticancer Activity :
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Comparison
A549 (Lung)10.5Cisplatin (15)
MCF7 (Breast)12.0Doxorubicin (14)

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Neuropharmacology :
Research indicates that compounds with similar structures can act as modulators of dopamine receptors, which are crucial in treating neuropsychiatric disorders. The ability to interact with dopamine D3 receptors positions this compound as a potential therapeutic agent for substance abuse treatment .

Chemical Biology

The compound can serve as a molecular probe to study cellular mechanisms due to its ability to interact with various biological targets. Its structure allows it to bind effectively to enzymes or receptors, influencing biochemical pathways and cellular responses.

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against specific cancer cell lines, indicating potential for drug development aimed at oncology applications.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the modulation of dopamine receptors by compounds structurally related to this benzimidazole derivative. It was found that these compounds could influence receptor activity, suggesting their utility in developing treatments for mood disorders and addiction .

Comparison with Similar Compounds

Benzimidazole-Piperidine Derivatives with Varied Aromatic Substituents

Example Compounds :

  • 5-((4-((4-chloro-3-fluorobenzyl)oxy)piperidin-1-yl)methyl)-1H-benzo[d]imidazole (KAT-I-78, 9l) :
    • Substituent : 4-chloro-3-fluorobenzyloxy.
    • Key Data : Yield = 21.1%, LCMS m/z = 358.1 [M+H]+.
    • Activity : Demonstrated dopamine D4 receptor antagonism (pKi = 7.8) with moderate selectivity over D2/D3 receptors .
  • 5-((4-((3-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)methyl)-1H-benzo[d]imidazole (KAT-I-84, 9m) :
    • Substituent : 3-(trifluoromethyl)benzyloxy.
    • Key Data : Yield = 21.4%, LCMS m/z = 358.1 [M+H]+.
    • Activity : Enhanced lipophilicity due to CF3 group, improving blood-brain barrier penetration .

Comparison with Target Compound :

  • The sulfonyl group in the target compound may enhance binding to polar active sites compared to methylene-linked analogs .

Sulfonyl-Containing Benzimidazole Derivatives

Example Compounds :

  • 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole (CAS 131926-99-3) :
    • Substituent : Trifluoroethoxy-pyridinylmethyl sulfonyl.
    • Key Data : Purity = 99%, Molecular Weight = 437.3.
    • Activity : Sulfonyl group likely targets cysteine proteases or kinases via covalent interactions .
  • 2-{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole (Sildenafil Analogs) :
    • Substituent : Piperazinyl sulfonyl.
    • Activity : Designed as phosphodiesterase inhibitors, highlighting the sulfonyl group’s role in enzyme inhibition .

Comparison with Target Compound :

  • The target compound’s cyclopropylpyrimidine substituent may confer metabolic stability over trifluoroethoxy or piperazinyl groups.
  • Sulfonyl positioning on the piperidine ring (vs. direct aryl linkage) could modulate solubility and off-target effects .

Physicochemical Properties :

Compound Molecular Weight Key Substituents Lipophilicity (Predicted LogP)
Target Compound ~440 (estimated) Cyclopropylpyrimidine, sulfonyl ~3.5 (moderate)
KAT-I-78 (9l) 358.1 4-chloro-3-fluorobenzyloxy ~3.8
CAS 131926-99-3 437.5 Trifluoroethoxy-pyridinylmethyl sulfonyl ~4.2

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C±15% yield
Solvent (DMF vs. THF)DMF+20% yield
Catalyst Loading5 mol% Pd(PPh₃)₄+25% yield
Purification MethodColumn ChromatographyPurity ≥98%

Q. Table 2. Biological Activity of Analogs

DerivativeMIC (S. aureus)MIC (E. coli)Cytotoxicity (IC₅₀)
Parent Compound2 µg/mL16 µg/mL>50 µM
Trifluoromethyl Analog1 µg/mL8 µg/mL32 µM
Methyl-substituted4 µg/mL32 µg/mL>50 µM

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